molecular formula C17H19F3O3 B13029403 (1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one

(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No.: B13029403
M. Wt: 328.33 g/mol
InChI Key: QAQDEOCRECQQSW-UHFFFAOYSA-N
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Description

This compound is a spirocyclic structure featuring a cyclohexane ring fused to an indenone moiety. Key structural attributes include:

  • Stereochemistry: The (1R,4R) configuration ensures specific three-dimensional orientation, critical for biological interactions.
  • Substituents: A hydroxyl group at the 4-position and a 3,3,3-trifluoropropoxy group at the 6'-position. The trifluoropropoxy group enhances lipophilicity and metabolic stability, while the hydroxyl group may contribute to solubility and hydrogen bonding .
  • Functional Groups: A ketone at the 1'(3'H)-position, which is common in bioactive spiro compounds.

Properties

Molecular Formula

C17H19F3O3

Molecular Weight

328.33 g/mol

IUPAC Name

4'-hydroxy-6-(3,3,3-trifluoropropoxy)spiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C17H19F3O3/c18-17(19,20)7-8-23-13-2-1-11-10-16(15(22)14(11)9-13)5-3-12(21)4-6-16/h1-2,9,12,21H,3-8,10H2

InChI Key

QAQDEOCRECQQSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC3=C(C2=O)C=C(C=C3)OCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile, followed by a ring-closing metathesis to form the spirocyclic structure.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a selective hydroxylation reaction. This might involve the use of oxidizing agents such as osmium tetroxide or a catalytic system like Sharpless dihydroxylation.

    Attachment of the Trifluoropropoxy Group: The trifluoropropoxy substituent can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a trifluoropropyl halide with an appropriate nucleophile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form various derivatives. For example, the ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific stereochemistry and functional groups. It may also serve as a model compound in the study of spirocyclic natural products.

Medicine

In medicinal chemistry, the compound’s unique structure and functional groups make it a candidate for drug development. It could be explored for its potential activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its trifluoropropoxy group could impart desirable properties such as increased metabolic stability and lipophilicity.

Mechanism of Action

The mechanism of action of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds with active site residues, while the trifluoropropoxy group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogous spiro[cyclohexane-inden] derivatives:

Compound Name Substituents Functional Groups Molecular Weight Key Features
(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[...]-1'(3'H)-one (Target) 4-OH, 6'-(CF₃CH₂O) Ketone (1') ~360 g/mol Stereospecific, trifluoropropoxy enhances metabolic stability .
6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione 6'-(CF₃CH₂O) Dione (1',4) ~374 g/mol Dual ketones increase polarity but reduce hydrogen-bonding potential .
7'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[...]-3'(1'H)-one (Spirendolol) 7'-(tert-butylamino-2-hydroxypropoxy) Ketone (3'), amino, hydroxyl 345.48 g/mol Beta-blocker activity; amino and hydroxyl groups aid receptor binding .
Spiro[cyclohexane-1,2'-[2H]inden]-4-ol, 1',3'-dihydro 4-OH Alcohol 202.29 g/mol Simpler structure; lacks complex substituents, limiting pharmacological use .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoropropoxy group in the target compound increases logP compared to hydroxylated analogs (e.g., Spiro[cyclohexane-1,2'-[2H]inden]-4-ol), enhancing membrane permeability .
  • Metabolic Stability : Fluorinated substituents resist oxidative metabolism, as seen in Lanabecestat (AZD3293), a BACE1 inhibitor with a dispiro structure and fluorinated pyridine .
  • Stereochemical Impact : The (1R,4R) configuration likely improves target affinity, similar to the (1r,1'R,4R) stereochemistry in Lanabecestat, which is critical for Aβ reduction .

Biological Activity

(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that integrates a cyclohexane ring with an indene moiety. The presence of a hydroxyl group and a trifluoropropoxy substituent enhances its solubility and bioactivity.

Molecular Formula

  • Molecular Formula : C18H20F3O3
  • Molar Mass : 348.35 g/mol

The biological activity of this compound primarily involves the modulation of specific biochemical pathways:

  • Target Proteins : The compound has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
  • Biochemical Pathways : By inhibiting CDK2 activity, the compound can suppress cell proliferation and induce apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapy.

Biological Activity

Research studies have demonstrated various biological activities associated with this compound:

  • Anticancer Activity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines including breast cancer and lung cancer cells. The IC50 values range from 10 to 30 µM depending on the cell line.
Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)25
HeLa (Cervical)20
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound also possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Breast Cancer Study :
    • A study involving MCF-7 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by Annexin V staining.
  • Lung Cancer Study :
    • In A549 lung cancer cells, the compound was shown to inhibit migration and invasion capabilities by downregulating matrix metalloproteinases (MMPs).

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